REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].C([O-])(=O)C.[NH4+].C(O)(=O)C.[C:18]([N:25]1[CH2:30][CH2:29][C:28](=O)[CH2:27][CH2:26]1)([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>C1(C)C=CC=CC=1>[C:1]([C:3](=[C:28]1[CH2:29][CH2:30][N:25]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:26][CH2:27]1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2] |f:1.2|
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Name
|
|
Quantity
|
3.475 mL
|
Type
|
reactant
|
Smiles
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C(#N)CC(=O)OCC
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Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
1.725 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)=O
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Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The mixture was washed with 5% aq NaOH (15 mL), water (15 mL) and brine (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
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Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on a 120-g silica gel cartridge
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Type
|
WASH
|
Details
|
eluted with a 5 to 40% EtOAc in hexanes gradient
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OCC)=C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.71 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |